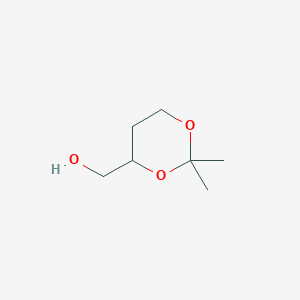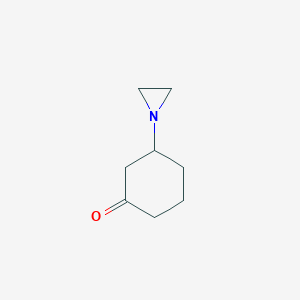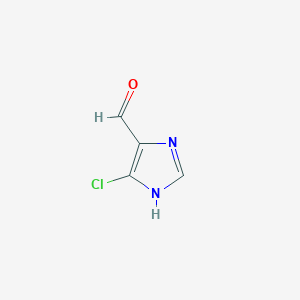
1H-Indole-1-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Indol-1-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol. It is a crystalline solid with specific odors and is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: (1H-Indol-1-yl)methanamine can be synthesized through several methods. One common method involves the reaction of indole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via a Mannich reaction, forming the desired product.
Industrial Production Methods: In industrial settings, the synthesis of (1H-Indol-1-yl)methanamine often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions: (1H-Indol-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated indole derivatives.
科学的研究の応用
(1H-Indol-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of (1H-Indol-1-yl)methanamine involves its interaction with various molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it can interact with serotonin receptors, affecting neurotransmitter release and uptake. This interaction is crucial in its potential therapeutic effects in treating neurological disorders.
類似化合物との比較
- (1H-Indol-2-yl)methanamine
- (1H-Indol-3-yl)methanamine
- (1H-Indol-7-yl)methanamine
Comparison: (1H-Indol-1-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to (1H-Indol-2-yl)methanamine and (1H-Indol-3-yl)methanamine, it exhibits different binding affinities and selectivities towards biological targets, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
214204-10-1 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
indol-1-ylmethanamine |
InChI |
InChI=1S/C9H10N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7,10H2 |
InChIキー |
PARWCHOPLKCWOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)




![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)



